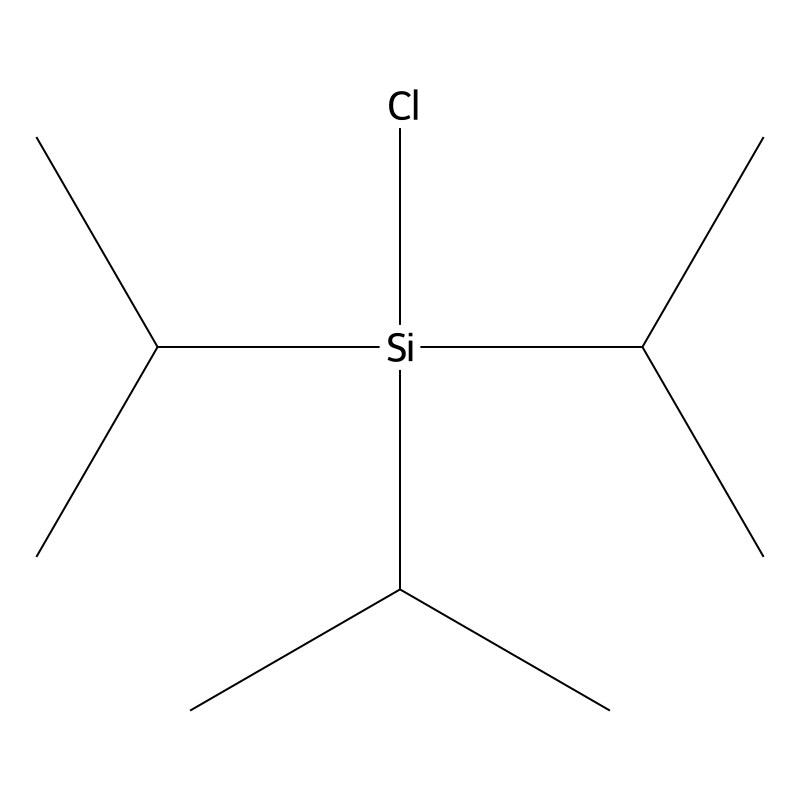

Triisopropylsilyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Triisopropylsilyl chloride (TIPSCl, CAS 13154-24-0) is a highly sterically hindered silylating agent essential for advanced pharmaceutical manufacturing, oligonucleotide synthesis, and complex multi-step organic chemistry [1]. Operating as a colorless liquid at standard temperature and pressure, it reacts efficiently with primary and secondary alcohols, phenols, and terminal alkynes to form exceptionally robust triisopropylsilyl (TIPS) protective groups . From a procurement and process engineering standpoint, TIPSCl is prioritized over less bulky analogs when a synthetic route demands extreme resistance to harsh acidic or basic downstream conditions, or when liquid-phase volumetric dosing is required to optimize automated and continuous flow manufacturing [1].

References

Substituting TIPSCl with more common silylating agents like tert-butyldimethylsilyl chloride (TBSCl) or trimethylsilyl chloride (TMSCl) routinely leads to catastrophic premature deprotection during multi-step synthesis [1]. Because TIPS ethers possess three bulky isopropyl groups, they offer significantly higher steric shielding than the single tert-butyl group of TBS, preventing cleavage during aggressive basic hydrolysis or strong nucleophilic attacks . Furthermore, substituting liquid TIPSCl with solid TBSCl fundamentally alters material handling requirements, forcing process chemists to introduce pre-dissolution steps or solid-dosing equipment, which complicates continuous flow setups and increases the risk of line blockages .

References

Quantitative Hydrolysis Resistance in Acidic and Basic Media

The steric bulk of the three isopropyl groups in TIPSCl imparts vastly superior hydrolytic stability compared to standard silyl chlorides. In acidic media, TIPS ethers exhibit a relative resistance to hydrolysis of 700,000 (relative to TMS = 1), making them 35 times more stable than TBS ethers (relative resistance 20,000) [1]. Under basic conditions, TIPS ethers demonstrate a relative resistance of 100,000, outperforming TBS ethers (20,000) by a factor of 5 [1]. This massive differential allows for the selective deprotection of TBS or TMS groups without compromising the TIPS-protected moiety .

| Evidence Dimension | Relative resistance to hydrolysis (TMS = 1) |

| Target Compound Data | TIPS ether (Acid: 700,000; Base: 100,000) |

| Comparator Or Baseline | TBS ether (Acid: 20,000; Base: 20,000) |

| Quantified Difference | TIPS is 35x more stable in acid and 5x more stable in base compared to TBS. |

| Conditions | Acidic and basic hydrolytic media |

Procurement of TIPSCl is mandatory when the protected intermediate must survive harsh downstream basic hydrolysis or forcing acidic conditions that would destroy a TBS ether.

Processability Advantage: Liquid vs. Solid Dosing

A critical but often overlooked differentiator in scale-up procurement is the physical state of the silylating agent. TIPSCl is a liquid at room temperature with a boiling point of 198 °C, allowing for direct, neat volumetric pumping and easy integration into automated liquid handling systems . In stark contrast, its closest in-class substitute, TBSCl, is a waxy solid with a melting point of 86-89 °C . The solid nature of TBSCl necessitates either heated transfer lines or pre-dissolution in dry solvents, which reduces reactor throughput and increases the risk of precipitation-induced line blockages .

| Evidence Dimension | Physical state and melting/boiling point at standard conditions |

| Target Compound Data | TIPSCl (Liquid, bp 198 °C) |

| Comparator Or Baseline | TBSCl (Solid, mp 86-89 °C) |

| Quantified Difference | TIPSCl allows 100% neat liquid dosing; TBSCl requires solid handling or solvent dilution. |

| Conditions | Standard ambient temperature (20-25 °C) and pressure |

Liquid TIPSCl drastically simplifies process engineering, making it the superior choice for continuous flow chemistry and automated reagent delivery systems.

Alkyne Protection Stability for Click Chemistry and Cross-Coupling

In the synthesis of functionalized oligonucleotides and complex APIs, terminal alkynes are frequently protected to prevent unwanted side reactions. While TMSCl is commonly used, TMS-alkynes are highly labile and rapidly deprotect under mild basic conditions, such as ammonia in water/methanol or potassium carbonate [1]. Conversely, TIPS-alkynes formed via TIPSCl are completely stable to these standard basic deprotection and cleavage conditions [1]. The TIPS group requires specific fluoride-mediated cleavage (e.g., TBAF) for removal, ensuring the alkyne remains fully protected during intermediate solid-phase cleavage steps or basic cross-coupling reactions [2].

| Evidence Dimension | Stability of protected alkyne in basic media (e.g., NH3/MeOH or K2CO3) |

| Target Compound Data | TIPS-alkyne (Fully stable, retained >95%) |

| Comparator Or Baseline | TMS-alkyne (Rapidly deprotected/cleaved) |

| Quantified Difference | TIPS provides complete orthogonal stability in base, whereas TMS fails entirely. |

| Conditions | Basic methanolic solutions or solid-phase oligonucleotide cleavage conditions |

TIPSCl is the required precursor for alkyne protection when the synthetic route involves basic conditions prior to the final click chemistry or cross-coupling step.

Automated and Continuous Flow API Manufacturing

Because TIPSCl is a liquid at room temperature, it is the ideal silylating agent for continuous flow reactors and automated liquid-handling systems. It bypasses the line-clogging risks and pre-dissolution requirements of solid TBSCl, enabling higher throughput and more reliable volumetric dosing in large-scale pharmaceutical synthesis .

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

TIPSCl is heavily utilized when a molecule contains multiple hydroxyl groups that require sequential, selective deprotection. Its 35-fold greater stability in acid compared to TBS ethers allows chemists to strip away TMS or TBS groups without affecting the TIPS-protected primary alcohol, preserving the integrity of complex intermediates [1].

Solid-Phase Oligonucleotide Synthesis and Click Chemistry

In the production of alkyne-modified DNA or RNA for click chemistry, TIPSCl is used to protect the terminal alkyne. Unlike TMS-alkynes, which prematurely cleave during the basic ammonia conditions used to remove oligonucleotides from the solid support, TIPS-alkynes remain fully intact, ensuring high yields for the subsequent azide-alkyne cycloaddition[2].

GHS Hazard Statements

H314 (98.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive